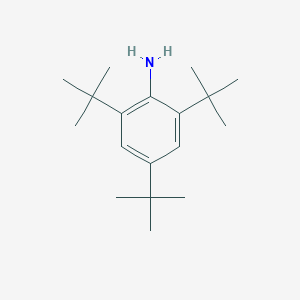

2,4,6-Tri-tert-butylaniline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4,6-tritert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,19H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJGDSCBQPJPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242118 | |

| Record name | 2,4,6-Tri-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

961-38-6 | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=961-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tri-tert-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tri-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tri-tert-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Tri-tert-butylaniline: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, molecular structure, and key applications of 2,4,6-Tri-tert-butylaniline. A highly sterically hindered aromatic amine, this compound exhibits unique reactivity and stability, making it a valuable building block in advanced organic synthesis, materials science, and pharmaceutical development.

Chemical Properties and Structure

This compound is a white to off-white crystalline solid at room temperature.[1][2] Its most defining feature is the presence of three bulky tert-butyl groups positioned ortho and para to the amino group on the benzene (B151609) ring. This substitution pattern imparts significant steric hindrance, which profoundly influences its chemical behavior and physical properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental and theoretical applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₁N | [3] |

| Molecular Weight | 261.45 g/mol | [3] |

| Appearance | White to off-white powder/crystal | [4] |

| Melting Point | 145-147 °C | |

| Boiling Point | 302.0 ± 21.0 °C (Predicted) | [4] |

| Density | 0.896 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water | [4] |

| CAS Number | 961-38-6 | [3] |

Molecular Structure

The steric bulk of the three tert-butyl groups forces a non-planar geometry around the nitrogen atom and influences the bond lengths and angles of the entire molecule. X-ray crystallography data reveals an orthorhombic crystal system with the space group Pnma.[3]

Key Crystallographic Data:

The significant steric hindrance restricts the rotation of the amino group and the tert-butyl groups, leading to enhanced thermal stability and unique reactivity compared to less substituted anilines.[2]

Spectroscopic Data

The structural features of this compound are well-characterized by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum is relatively simple due to the molecule's symmetry.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | s | 2H | Aromatic protons (meta-H) |

| ~4.5 | s (broad) | 2H | Amine protons (-NH₂) |

| ~1.4 | s | 18H | ortho-tert-butyl protons |

| ~1.3 | s | 9H | para-tert-butyl proton |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~143 | Aromatic C-N |

| ~138 | Aromatic C-C(CH₃)₃ (ortho) |

| ~136 | Aromatic C-C(CH₃)₃ (para) |

| ~122 | Aromatic C-H (meta) |

| ~34 | Quaternary C of tert-butyl groups |

| ~31 | CH₃ of para-tert-butyl group |

| ~30 | CH₃ of ortho-tert-butyl groups |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3500 | N-H stretching (asymmetric and symmetric) |

| 2850-3000 | C-H stretching (aliphatic) |

| ~1620 | N-H bending (scissoring) |

| 1500-1600 | C=C stretching (aromatic ring) |

| 1365, 1395 | C-H bending (tert-butyl) |

| ~1250 | C-N stretching |

Mass Spectrometry

The electron impact mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 261.[3] The fragmentation pattern is dominated by the loss of methyl (CH₃) and tert-butyl (C(CH₃)₃) groups.[3][5]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the nitration of 1,3,5-tri-tert-butylbenzene (B73737) followed by the reduction of the resulting nitro compound.

References

The Shielding Effect: A Technical Guide to the Steric Hindrance of 2,4,6-Tri-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tri-tert-butylaniline is a cornerstone molecule for investigating and exploiting the principles of steric hindrance in chemical synthesis and materials science. The strategic placement of three bulky tert-butyl groups around the aniline (B41778) core imparts unique physical and chemical properties, leading to profound effects on its reactivity, stability, and utility as a ligand. This technical guide provides an in-depth analysis of the steric effects of this compound, supported by quantitative structural data, comparative reactivity studies, and detailed experimental protocols. Through the visualization of key concepts and reaction mechanisms, this document aims to serve as a comprehensive resource for professionals leveraging sterically demanding motifs in their research and development endeavors.

Introduction: The Concept of Steric Hindrance

Steric hindrance is a fundamental concept in chemistry that describes the influence of the spatial arrangement of atoms within a molecule on its reactivity. Large, bulky substituents can impede the approach of reactants to a reactive center, thereby slowing down or even preventing a chemical reaction. This compound serves as a classic example of a sterically hindered molecule, where the three tert-butyl groups effectively "shield" the amino group, dramatically altering its chemical behavior compared to unsubstituted aniline.[1][2] This steric shielding can be harnessed to control reaction pathways, enhance the stability of reactive intermediates, and design ligands with specific coordination properties for catalysis.[1][2]

Quantifying Steric Hindrance: Structural and Spectroscopic Properties

The profound steric hindrance in this compound is evident in its structural and spectroscopic characteristics. X-ray crystallography provides precise measurements of bond lengths and angles, offering a quantitative insight into the molecular geometry.

Crystallographic Data

The crystal structure of this compound reveals significant distortions from the planar geometry of a simple aniline, directly attributable to the bulky tert-butyl groups.

| Parameter | This compound | Aniline (for comparison) |

| Bond Lengths (Å) | ||

| C-N | 1.415 | 1.402 |

| C-C (aromatic, avg.) | 1.395 | 1.390 |

| Bond Angles (°) | ||

| C-N-H (avg.) | 111.5 | 113.1 |

| C-C-N (avg.) | 120.0 | 120.0 |

Data for this compound obtained from the crystallographic study by Pohl et al.

Spectroscopic Features

The steric environment also influences the spectroscopic properties of this compound. In its ¹H NMR spectrum, the protons of the tert-butyl groups and the aromatic ring exhibit characteristic chemical shifts that can be compared to less hindered anilines. The vibrational frequencies in the infrared (IR) spectrum, particularly those associated with the N-H stretching, can also be affected by the steric crowding.

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃, δ in ppm) | 7.25 (s, 2H, Ar-H), 4.65 (s, 2H, NH₂), 1.45 (s, 18H, o-tBu), 1.30 (s, 9H, p-tBu) |

| ¹³C NMR (CDCl₃, δ in ppm) | 145.2, 142.8, 134.9, 122.9, 35.1, 34.2, 31.7, 31.6 |

| IR (KBr, cm⁻¹) | 3480, 3390 (N-H stretch), 2960 (C-H stretch) |

Impact on Reactivity: Kinetic Studies

The most significant consequence of the steric hindrance in this compound is its dramatically reduced reactivity in reactions targeting the amino group. This effect can be quantified through kinetic studies that compare its reaction rates with those of less hindered anilines.

N-Acylation Reactions

N-acylation is a common reaction for anilines. However, the steric bulk in this compound makes this transformation exceedingly difficult under standard conditions. While specific kinetic data for the direct comparison with aniline in the same reaction is scarce in the literature, qualitative observations and comparative studies with other hindered anilines clearly demonstrate a drastic reduction in reaction rate. For instance, the acylation of 2,6-disubstituted anilines is significantly slower than that of aniline.[3]

Relative Rate Constants for the Acylation of Anilines with Benzoyl Chloride [3]

| Aniline Derivative | Substituents | Relative Rate Constant (k_rel) |

| Aniline | H | 1 |

| 2-Methylaniline | 2-CH₃ | ~0.1 |

| 2,6-Dimethylaniline | 2,6-(CH₃)₂ | ~0.001 |

| 2,6-Diisopropylaniline | 2,6-(i-Pr)₂ | ~0.00001 |

| This compound | 2,4,6-(t-Bu)₃ | Extremely low (reaction often does not proceed under standard conditions) |

This trend highlights the profound impact of steric bulk on the accessibility of the nitrogen lone pair for nucleophilic attack.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the Friedel-Crafts tert-butylation of aniline or its derivatives. The following is a representative protocol.

Materials:

-

Aniline

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the suspension in an ice bath and slowly add a solution of aniline in anhydrous diethyl ether from the dropping funnel.

-

After the addition is complete, add tert-butyl chloride dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of crushed ice, followed by concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford this compound as a white solid.

Kinetic Study of N-Acylation[3]

This protocol outlines a general method for comparing the rates of N-acylation of a hindered and a non-hindered aniline.

Materials:

-

Aniline and this compound

-

Acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride)

-

Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or THF)

-

Internal standard (for chromatographic analysis)

-

Quenching solution (e.g., a primary amine like benzylamine)

Procedure:

-

Prepare stock solutions of the aniline, the hindered aniline, the acylating agent, and the internal standard in the chosen anhydrous solvent.

-

In a series of reaction vials, combine the aniline (or hindered aniline) solution and the internal standard solution.

-

Initiate the reaction by adding the acylating agent solution at a constant temperature.

-

At specific time intervals, quench the reaction in one of the vials by adding an excess of the quenching solution.

-

Analyze the quenched samples by a suitable technique (e.g., GC or HPLC) to determine the concentration of the remaining aniline and the formed acetanilide.

-

Plot the concentration of the aniline versus time and determine the initial reaction rate from the slope of the curve.

-

Compare the initial rates of the hindered and non-hindered anilines to determine the relative reactivity.

Applications in Catalysis and Synthesis

The steric bulk of this compound is a valuable asset in the design of ligands for transition metal catalysis. The bulky substituents can create a specific coordination environment around the metal center, influencing the catalyst's activity, selectivity, and stability.[1][2] For example, ligands derived from this aniline can be used to stabilize low-coordinate metal complexes, which are often highly reactive and catalytically active.

Visualizing Steric Effects and Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate key concepts related to the steric hindrance of this compound.

Caption: Steric hindrance in this compound.

Caption: General mechanism of N-acylation of aniline.

Caption: Conceptual catalytic cycle with a hindered ligand.

Conclusion

This compound is a powerful tool for chemists to control and understand the effects of steric hindrance. Its unique structure leads to a significant reduction in the reactivity of the amino group, a phenomenon that can be quantified through structural and kinetic analyses. The principles demonstrated by this molecule have broad implications in organic synthesis, catalysis, and materials science, enabling the development of more selective and stable chemical systems. This guide provides a foundational understanding of these effects, offering both the theoretical background and practical protocols for researchers in the field.

References

Spectroscopic Analysis of 2,4,6-Tri-tert-butylaniline: A Technical Guide

Introduction

2,4,6-Tri-tert-butylaniline is a sterically hindered aromatic amine with the chemical formula C₁₈H₃₁N and a molecular weight of 261.45 g/mol .[1][2] Its bulky tert-butyl groups at the ortho and para positions create a unique chemical environment that significantly influences its reactivity and spectroscopic properties. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.29 | Singlet | 2H | Aromatic H (meta-protons) |

| ~4.45 | Singlet | 2H | Amine (-NH₂) |

| ~1.45 | Singlet | 18H | ortho-tert-butyl protons |

| ~1.31 | Singlet | 9H | para-tert-butyl protons |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~143.0 | C-N (aromatic) |

| ~136.1 | C-tert-butyl (ortho, aromatic) |

| ~134.8 | C-tert-butyl (para, aromatic) |

| ~121.5 | C-H (aromatic) |

| ~34.2 | Quaternary C (ortho-tert-butyl) |

| ~31.8 | Quaternary C (para-tert-butyl) |

| ~31.5 | CH₃ (para-tert-butyl) |

| ~30.1 | CH₃ (ortho-tert-butyl) |

Table 3: Infrared (IR) Spectroscopy Data Sample Preparation: KBr Wafer[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 - 3300 | Medium, Sharp | N-H Stretch (amine) |

| ~3000 - 2850 | Strong | C-H Stretch (aliphatic, tert-butyl) |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1480 | Strong | C-H Bend (aliphatic) |

| ~1250 | Medium | C-N Stretch (aromatic amine) |

Table 4: Mass Spectrometry (MS) Data Ionization Method: Electron Ionization (EI)

| m/z Ratio | Relative Intensity | Assignment |

| 261 | High | [M]⁺ (Molecular Ion)[3] |

| 246 | High | [M - CH₃]⁺ (Loss of a methyl group)[3] |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[4][5] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (0.00 ppm).[5] Transfer the solution to a clean, dry 5 mm NMR tube.

-

¹H NMR Data Acquisition : Acquire the proton spectrum at room temperature. A standard single-pulse experiment is typically sufficient.[6] Use a pulse angle of 30-45° and a relaxation delay of 1-2 seconds to ensure proper signal relaxation.[4] A sufficient number of scans (e.g., 16-64) should be co-added to achieve an adequate signal-to-noise ratio.[4]

-

¹³C NMR Data Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom. A greater number of scans will be necessary compared to ¹H NMR to achieve a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.[4]

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. The resulting spectrum should be manually phased and baseline corrected to ensure accurate integration and peak picking.[5]

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Sample Preparation (KBr Pellet Method) : As this compound is a solid, the KBr pellet (or wafer) technique is suitable.[3]

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[7] The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering.[8]

-

Transfer the finely ground powder to a pellet press.

-

Apply high pressure to form a thin, transparent or translucent pellet.[9]

-

-

Data Acquisition : Record a background spectrum of the empty sample holder. Place the KBr pellet in the sample holder within the instrument's sample compartment.[10] Record the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum from the sample spectrum.[4]

-

Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction, is used.

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol.[4]

-

GC-MS Conditions :

-

Injector : Set to a temperature of ~250 °C to ensure rapid vaporization of the sample.[4]

-

Oven Program : Start at a moderate temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min to separate the compound from any impurities.[4]

-

Carrier Gas : Helium is typically used.[4]

-

-

Mass Spectrometer Conditions :

-

Data Analysis : Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information. For this compound, a prominent fragment corresponds to the loss of a methyl group ([M-15]⁺).[3]

References

- 1. This compound 99 961-38-6 [sigmaaldrich.com]

- 2. This compound | 961-38-6 [chemicalbook.com]

- 3. This compound | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. webassign.net [webassign.net]

- 10. scribd.com [scribd.com]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Physical Properties of 2,4,6-Tri-tert-butylaniline

This technical guide provides a comprehensive overview of the key physical properties of 2,4,6-Tri-tert-butylaniline, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound in their work.

Core Physical Properties

This compound is a white solid organic compound with the chemical formula C₁₈H₃₁N.[1][2] Its highly substituted structure, featuring three bulky tert-butyl groups on the aniline (B41778) ring, imparts unique physical and chemical characteristics, including excellent thermal stability and solubility in organic solvents.[1]

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting point is consistently in the range of 145-150 °C. A narrow melting point range is indicative of a high-purity sample.

Table 1: Reported Melting Points of this compound

| Melting Point Range (°C) | Purity | Source |

| 145-150 °C | ≥ 99% (HPLC) | Chem-Impex[1] |

| 145-147 °C (lit.) | 99% | Sigma-Aldrich[2][3] |

| 145.0-149.0 °C | >98.0% (GC) | TCI Chemicals |

Solubility

Quantitative solubility data for this compound in a range of specific solvents is not extensively documented in publicly available literature. However, its molecular structure provides strong indications of its solubility profile. The large, non-polar hydrocarbon framework conferred by the three tert-butyl groups suggests good solubility in non-polar organic solvents.[1]

As an amine, this compound is basic and is expected to be soluble in dilute mineral acids through the formation of the corresponding ammonium (B1175870) salt.[4][5][6]

Table 2: Qualitative Solubility Profile of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Non-polar organic solvents (e.g., hexane, toluene) | Soluble | The "like dissolves like" principle suggests the large non-polar structure will dissolve in non-polar solvents.[6] |

| Polar aprotic solvents (e.g., acetone, ethyl acetate) | Soluble | The compound exhibits excellent solubility in organic solvents.[1] |

| Polar protic solvents (e.g., ethanol, methanol) | Likely soluble | Lower alcohols can dissolve both polar and non-polar compounds. |

| Water | Insoluble | The large hydrophobic structure is expected to make it insoluble in water. |

| Dilute aqueous acid (e.g., 5% HCl) | Soluble | Amines are basic and react with acids to form more soluble ammonium salts.[5][6] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of this compound.

Determination of Melting Point (Capillary Method)

The melting point of this compound can be accurately determined using a digital melting point apparatus, such as a DigiMelt unit.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is loaded into a capillary tube to a height of approximately 2-3 mm.

-

Compaction: The capillary tube is tapped gently on a hard surface, or the sample is compacted by dropping the tube through a long glass tube, to ensure the solid is densely packed at the bottom.[7]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Heating Profile:

-

A rapid heating ramp is initially used to approach the expected melting point (e.g., to ~135 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Observation and Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of this compound in various solvents can be determined using the widely accepted "shake-flask" method.[8] This method is considered the gold standard as it ensures the system reaches thermodynamic equilibrium.[8]

Protocol:

-

Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent.

-

Equilibration: The vial is sealed and placed in a constant temperature shaker bath (e.g., 25 °C). The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The vial is removed from the shaker, and the undissolved solid is allowed to settle. The saturated supernatant is then carefully separated from the excess solid, often by centrifugation followed by filtration through a syringe filter.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibrated standard curve.

-

Calculation: The solubility is expressed in units such as g/L, mg/mL, or mol/L.

Caption: Shake-Flask Method for Solubility Determination.

References

An In-Depth Technical Guide to 2,4,6-Tri-tert-butylaniline: Synthesis and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Tri-tert-butylaniline, a sterically hindered aromatic amine of significant interest in synthetic chemistry. The document details its synthesis, including experimental protocols for the precursor and the final product, and presents its key physical and spectroscopic properties in a structured format. While the historical discovery of this compound is not well-documented in readily available literature, this guide offers a thorough examination of its preparation and characteristics, serving as a valuable resource for professionals in research and development.

Introduction

This compound is a unique aromatic amine characterized by the presence of three bulky tert-butyl groups positioned ortho and para to the amino group. This extensive steric hindrance profoundly influences its reactivity, making it a valuable tool in various chemical applications. The bulky substituents can protect the amino group from unwanted side reactions, control the stereochemistry of reactions, and stabilize reactive intermediates.[1][2] Its primary utility lies in its role as a chemical intermediate for the synthesis of complex molecules, including ligands for catalysis and novel materials.[2]

Synthesis of this compound

The most common and practical synthesis of this compound is a two-step process. The first step involves the nitration of 1,3,5-tri-tert-butylbenzene (B73737) to yield 2,4,6-tri-tert-butylnitrobenzene (B91260). The subsequent step is the reduction of the nitro group to the desired aniline.

Synthesis Pathway Overview

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4,6-Tri-tert-butylnitrobenzene

This procedure is adapted from analogous nitration reactions of sterically hindered aromatic compounds.

-

Materials:

-

1,3,5-Tri-tert-butylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask with magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3,5-tri-tert-butylbenzene in a suitable solvent like dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution. The temperature should be carefully maintained below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete nitration.

-

Carefully pour the reaction mixture over crushed ice and extract the organic layer.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4,6-tri-tert-butylnitrobenzene.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Synthesis of this compound

This procedure is based on the catalytic hydrogenation of the nitro precursor.

-

Materials:

-

2,4,6-Tri-tert-butylnitrobenzene

-

Palladium on carbon (Pd/C) or Nickel catalyst[3]

-

Hydrogen gas (H₂)

-

Ethanol or other suitable solvent

-

Autoclave or hydrogenation apparatus

-

-

Procedure:

-

In a high-pressure autoclave, dissolve 2,4,6-tri-tert-butylnitrobenzene in ethanol.

-

Add a catalytic amount of Palladium on carbon (e.g., 5-10 mol%).

-

Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen gas (typically 1-3 MPa) and heat the mixture to a temperature of around 90-170 °C.[3]

-

Maintain the reaction under vigorous stirring for several hours until the hydrogen uptake ceases.

-

Cool the autoclave to room temperature and carefully release the excess hydrogen pressure.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate is then concentrated under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography to obtain a white to off-white solid.[4]

-

Historical Discovery

The initial synthesis and discovery of this compound are not well-documented in readily accessible scientific literature. While the synthesis of other sterically hindered anilines has been a subject of interest for many years, a definitive first report for this specific compound, including the researchers and the date of discovery, could not be identified during the literature review for this guide.

Quantitative Data

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₁N | [5] |

| Molecular Weight | 261.45 g/mol | [6] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 145-147 °C (lit.) | [6] |

| Boiling Point | 302.0 ± 21.0 °C (Predicted) | [4] |

| Density | 0.896 ± 0.06 g/cm³ (Predicted) | [4] |

| Water Solubility | Insoluble | [4] |

| CAS Number | 961-38-6 | [5] |

Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR | Spectra available, showing characteristic peaks for the tert-butyl protons and aromatic protons. | [7] |

| ¹³C NMR | Spectra available, indicating the different carbon environments in the molecule. | [7] |

| Mass Spectrometry | GC-MS data available with a molecular ion peak corresponding to the molecular weight. | [5] |

| Infrared (IR) | Spectra available, showing characteristic N-H stretching vibrations for the amine group and C-H stretching for the alkyl and aromatic moieties. | [5] |

| Raman | Spectra available. | [5] |

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where the successful formation of the intermediate is crucial for the final product.

Caption: Logical workflow of the two-step synthesis.

Conclusion

This compound stands as a testament to the importance of steric effects in directing chemical reactivity. Its synthesis, though involving standard organic transformations, requires careful control of reaction conditions to achieve high purity. This technical guide provides researchers and drug development professionals with a detailed overview of its preparation and key properties. While its historical origins remain obscure, its contemporary value in synthetic chemistry is well-established. The provided protocols and data serve as a foundational resource for the effective utilization of this unique and valuable chemical building block.

References

- 1. 2,4,6-TRI-TERT-BUTYL-N-(TRIMETHYLSILYL)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,6-トリ-tert-ブチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound(961-38-6) 1H NMR [m.chemicalbook.com]

The Enigmatic Reactivity of Sterically Hindered Anilines: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of sterically hindered anilines is paramount for the rational design of complex molecules and novel therapeutic agents. This in-depth technical guide explores the core principles governing the unique behavior of these bulky building blocks, summarizing key quantitative data, detailing experimental protocols, and visualizing critical reaction pathways.

The introduction of bulky substituents at the ortho positions of anilines dramatically alters their electronic and steric properties, leading to a unique reactivity profile that deviates significantly from their unhindered counterparts. This steric shielding of the nitrogen lone pair and the adjacent aromatic positions presents both challenges and opportunities in organic synthesis and medicinal chemistry. While direct reactions at the nitrogen atom are often impeded, the steric hindrance can be leveraged to achieve selective functionalization at other positions and to stabilize otherwise reactive intermediates. This guide provides a comprehensive overview of the synthesis, characterization, and unique transformations of these valuable synthetic intermediates.

I. Synthesis of Sterically Hindered Anilines

The construction of sterically hindered anilines often requires specialized synthetic strategies to overcome the steric clash that can plague standard amination methodologies. Several powerful catalytic and non-catalytic methods have been developed to address this challenge.

A. Copper-Catalyzed Amination of Aryl Boronic Esters

A practical and versatile method for the synthesis of sterically hindered anilines involves the copper-catalyzed electrophilic amination of aryl and heteroaryl boronic esters. This approach demonstrates broad functional group tolerance and can be used to prepare some of the most sterically encumbered anilines to date.

Experimental Protocol: Copper-Catalyzed Electrophilic Amination

A detailed experimental protocol for this transformation is as follows:

-

Catalyst Preparation: In a glovebox, a solution of copper(I) tert-butoxide (CuOt-Bu) and a suitable phosphine (B1218219) ligand (e.g., Xantphos) in an appropriate solvent (e.g., THF) is prepared. The catalyst is typically used at a loading of 2.5-5.0 mol %.

-

Reaction Setup: To a reaction vessel containing the aryl boronic ester, the amine, and a base (e.g., cesium fluoride), the freshly prepared copper catalyst solution is added.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (often mild conditions are sufficient) for a designated period.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

The proposed catalytic cycle for this transformation is depicted below:

B. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation and has been adapted for the synthesis of sterically hindered anilines through the use of specialized bulky, electron-rich phosphine ligands. These ligands facilitate the challenging reductive elimination step involving sterically demanding coupling partners.

Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Chloride

A representative protocol for the amination of a sterically hindered aryl chloride is as follows:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl chloride (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., BrettPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).[1]

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.[1]

-

Reaction Conditions: Seal the tube and heat the reaction mixture with vigorous stirring in a preheated oil bath at a specified temperature (e.g., 110 °C) for 18-36 hours.[1]

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched, diluted with an organic solvent, and purified by flash column chromatography.[1]

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below:

II. Unique Reactivity of Sterically Hindered Anilines

The steric bulk of ortho-substituents profoundly influences the chemical behavior of anilines, leading to unique reactivity patterns.

A. C-H Functionalization

While the nitrogen atom is sterically shielded, the electronic activation provided by the amino group can be harnessed for selective C-H functionalization at less hindered positions, particularly at the meta-position.

A notable example is the palladium-catalyzed meta-C-H arylation of anilines, which employs a norbornene-based transient mediator to relay the catalytic activity to the meta position.

Experimental Protocol: Meta-C-H Arylation

A general procedure for this transformation is as follows:

-

Reaction Setup: In a vial, combine the aniline substrate (0.1 mmol), the aryl iodide (0.2 mmol), palladium(II) acetate (B1210297) (10 mol%), a suitable ligand (e.g., 3-acetylamino-2-hydroxypyridine, 20 mol%), silver acetate (3.0 equiv), and a norbornene mediator (1.5 equiv) in a solvent such as 1,2-dichloroethane.[2]

-

Reaction Conditions: The vial is sealed and heated at 100 °C for 24 hours.[2]

-

Work-up and Purification: After cooling, the mixture is filtered through celite and the filtrate is concentrated. The crude product is then purified by column chromatography.[2]

The logical workflow for this palladium/norbornene cooperative catalysis is outlined below:

B. Reactions with Electrophiles

The reaction of sterically hindered anilines with electrophiles can lead to unexpected outcomes due to the inaccessibility of the nitrogen lone pair. For instance, reactions with phosphorus trichloride (B1173362) (PCl₃) in the presence of a base can result in the formation of monomeric chloro(imino)phosphines, a class of compounds that typically dimerize or trimerize in the absence of significant steric protection. In some cases of extremely bulky anilines, C-H activation at the para-position can compete with or even dominate over reaction at the amino group.[3]

Experimental Protocol: Reaction with PCl₃

A representative procedure for the reaction of a hindered aniline with PCl₃ is as follows:

-

Anilide Formation: The sterically hindered aniline is first deprotonated with a strong base like n-butyllithium at low temperature (-80 °C) to form the corresponding lithium anilide.

-

Reaction with PCl₃: Phosphorus trichloride is then added to the solution of the anilide.

-

Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., one day).

-

Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under vacuum to yield the product, which may be further purified by crystallization.[3]

III. Physicochemical and Spectroscopic Properties

The steric hindrance in these anilines also manifests in their physicochemical and spectroscopic properties.

A. Basicity (pKa)

The steric bulk around the amino group can influence its basicity. While alkyl groups are generally electron-donating and would be expected to increase basicity, the steric hindrance can impede solvation of the corresponding anilinium ion, which can decrease basicity. The pKa of the conjugate acid of 2,6-diisopropylaniline (B50358) is predicted to be approximately 4.25.[4][5]

| Compound | pKa of Conjugate Acid |

| Aniline | 4.6 |

| 2,6-Dimethylaniline | ~3.9 |

| 2,6-Diisopropylaniline | ~4.25 (Predicted)[4][5] |

| 4-tert-Butylaniline | 3.78[6] |

Table 1: pKa Values of Selected Anilines.

B. Spectroscopic Data

The spectroscopic signatures of sterically hindered anilines reflect their unique structures.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2,6-Dimethylaniline | 7.00-6.70 (m, 3H, Ar-H), 3.70 (br s, 2H, NH₂), 2.15 (s, 6H, CH₃) | 143.5, 128.5, 121.5, 118.0, 17.5 |

| N-methyl-N-phenylaniline | 7.29 – 7.15 (m, 2H), 6.84 – 6.76 (m, 2H), 6.74 – 6.62 (m, 1H), 4.09 (dt, J = 13.2, 6.6 Hz, 1H), 2.73 (s, 3H), 1.16 (d, J = 6.6 Hz, 6H) | 150.14, 129.08, 116.38, 113.29, 48.88, 29.75, 19.28[7] |

Table 2: NMR Spectroscopic Data for Selected Anilines.

Infrared (IR) Spectroscopy: Sterically hindered anilines typically exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The exact position and number of bands depend on the degree of substitution on the nitrogen atom. Aromatic C-H stretching and ring vibrations are also observed. For 2,6-diisopropylaniline, characteristic IR absorption bands are expected around 3400 cm⁻¹ (N-H stretch) and in the 1600-1450 cm⁻¹ region (aromatic C=C stretching).[8]

Mass Spectrometry (MS): The mass spectra of sterically hindered anilines will show a molecular ion peak corresponding to their molecular weight. Fragmentation patterns often involve cleavage of the alkyl substituents at the ortho positions. For 2,6-diisopropylaniline (MW: 177.29 g/mol ), the mass spectrum shows a prominent molecular ion peak at m/z 177, with other significant fragments at m/z 162 and 120.[9]

The general workflow for the spectroscopic analysis of a synthesized sterically hindered aniline is presented below:

IV. Applications in Drug Development

Sterically hindered anilines are privileged scaffolds in medicinal chemistry. The steric bulk can enhance metabolic stability by shielding the aniline nitrogen from enzymatic oxidation, a common metabolic pathway that can lead to toxic reactive metabolites. Furthermore, the rigid and well-defined three-dimensional structure imposed by the bulky groups can lead to high-affinity and selective binding to biological targets. A prominent example is the use of the 2,6-disubstituted aniline motif in the design of kinase inhibitors for cancer therapy.

V. Conclusion

Sterically hindered anilines represent a fascinating class of molecules with a rich and unique reactivity profile. While their synthesis can be challenging, modern catalytic methods have made them readily accessible. The steric encumbrance around the nitrogen atom opens up new avenues for selective functionalization and the stabilization of reactive species. Their distinct spectroscopic and physicochemical properties, coupled with their utility in medicinal chemistry, ensure that sterically hindered anilines will continue to be a focal point of research and development in the chemical sciences. This guide provides a foundational understanding of these complex molecules, empowering researchers to harness their unique properties for the advancement of science and the development of new technologies.

References

- 1. benchchem.com [benchchem.com]

- 2. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]

- 4. lookchem.com [lookchem.com]

- 5. 2,6-Diisopropylaniline | 24544-04-5 [amp.chemicalbook.com]

- 6. 4-tert-Butylaniline | 769-92-6 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 2,6-Diisopropylaniline(24544-04-5) IR Spectrum [chemicalbook.com]

- 9. Diisopropylaniline | C12H19N | CID 32484 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,4,6-Tri-tert-butylaniline: A Comprehensive Technical Guide to a Bulky Non-Nucleophilic Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tri-tert-butylaniline is a sterically hindered primary aniline (B41778) that has carved a unique niche in organic synthesis. Its three bulky tert-butyl groups, strategically positioned on the aromatic ring, impart a fascinating combination of properties, most notably high steric bulk and attenuated nucleophilicity of the amino group. This technical guide provides an in-depth exploration of this compound, focusing on its characteristics as a bulky, non-nucleophilic base. This document will cover its physicochemical properties, detailed synthesis protocols, and its applications in modern organic chemistry, supported by quantitative data, experimental procedures, and visual diagrams to facilitate understanding and practical implementation.

Introduction

In the realm of organic chemistry, the delicate balance between basicity and nucleophilicity is a critical consideration for reaction design. While many bases are also potent nucleophiles, leading to undesired side reactions, a class of "non-nucleophilic bases" has emerged as indispensable tools. These reagents possess the ability to deprotonate acidic protons without participating in nucleophilic attack. This compound stands out in this category due to the profound steric shielding of its amino group by the flanking ortho-tert-butyl substituents. This steric hindrance significantly diminishes its nucleophilic character while retaining its basicity, making it a valuable asset in a variety of chemical transformations.[1][2] Its utility extends to the synthesis of complex molecules, including pharmaceuticals and advanced materials, where precise control of reactivity is paramount.[1]

Physicochemical Properties

The unique structure of this compound dictates its physical and chemical properties. A summary of its key characteristics is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₁N | [3] |

| Molecular Weight | 261.45 g/mol | |

| Appearance | White to off-white powder/crystals | [4] |

| Melting Point | 145-147 °C | [5] |

| Predicted pKa | 3.30 ± 0.10 | [4] |

| Solubility | Insoluble in water | [4] |

The predicted pKa value of 3.30 indicates that this compound is a weak base, a consequence of the steric hindrance affecting the protonation equilibrium.

Steric Hindrance and Non-Nucleophilic Character

The defining feature of this compound is the extreme steric congestion around the amino group. The two ortho-tert-butyl groups effectively create a "pocket" that allows for the approach of a small proton but sterically inhibits the approach of larger electrophiles. This "ortho effect" is a well-documented phenomenon in substituted anilines and is maximized in this case.

Caption: Steric hindrance in this compound.

This steric shield is the primary reason for its non-nucleophilic nature. While the nitrogen lone pair is available for proton abstraction, its participation in SN2 reactions or coordination to metal centers is significantly impeded.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 1,3,5-tri-tert-butylbenzene (B73737). The overall synthetic workflow is depicted below.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Nitration of 1,3,5-Tri-tert-butylbenzene

Materials:

-

1,3,5-Tri-tert-butylbenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Magnesium Sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3,5-tri-tert-butylbenzene (1 equivalent) in dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add concentrated sulfuric acid (3 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

-

To this mixture, add concentrated nitric acid (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture over crushed ice and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4,6-tri-tert-butylnitrobenzene.

-

The crude product can be purified by recrystallization from ethanol.

Experimental Protocol: Reduction of 2,4,6-Tri-tert-butylnitrobenzene

Materials:

-

2,4,6-Tri-tert-butylnitrobenzene

-

Palladium on Carbon (10 wt%)

-

Ethanol

-

Hydrogen gas

-

Celite

Procedure:

-

To a hydrogenation flask, add 2,4,6-tri-tert-butylnitrobenzene (1 equivalent) and ethanol.

-

Carefully add palladium on carbon (5 mol%) to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to afford this compound as a solid.

-

The product can be further purified by recrystallization if necessary.

Applications as a Non-Nucleophilic Base

The primary application of this compound in organic synthesis stems from its ability to act as a proton scavenger in reactions where nucleophilic attack by the base is undesirable.

Role in Palladium-Catalyzed Cross-Coupling Reactions

In reactions such as the Mizoroki-Heck coupling, a base is required to neutralize the hydrogen halide generated during the catalytic cycle. A non-nucleophilic base is often preferred to prevent competitive reactions with the electrophilic starting materials or the palladium catalyst.

Caption: Role of the base in the Mizoroki-Heck reaction.

Representative Experimental Protocol: Mizoroki-Heck Reaction

Materials:

-

Aryl halide (e.g., Iodobenzene)

-

Alkene (e.g., Styrene)

-

Palladium(II) Acetate

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Palladium(II) Acetate (2 mol%).

-

Add this compound (1.2 equivalents).

-

Add the aryl halide (1 equivalent) and the alkene (1.5 equivalents).

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cross-coupled product.

Conclusion

This compound is a powerful tool in the arsenal (B13267) of the modern organic chemist. Its pronounced steric hindrance renders it an effective non-nucleophilic base, enabling a wide range of chemical transformations that would otherwise be complicated by side reactions. The synthetic protocols provided in this guide offer a practical starting point for the preparation and utilization of this unique reagent. As the demand for highly selective and efficient synthetic methodologies continues to grow, particularly in the fields of drug discovery and materials science, the application of sterically demanding reagents like this compound is poised to become even more significant.

References

An In-Depth Technical Guide to the Electronic Properties of 2,4,6-Tri-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tri-tert-butylaniline is a sterically hindered aromatic amine that has garnered significant interest in various fields of chemical synthesis and materials science. The strategic placement of three bulky tert-butyl groups on the aniline (B41778) ring profoundly influences its electronic properties, reactivity, and potential applications. This technical guide provides a comprehensive overview of the electronic characteristics of this compound, supported by spectroscopic and electrochemical data, computational insights, and detailed experimental protocols. This information is intended to be a valuable resource for researchers leveraging this unique molecule in drug development, catalysis, and the design of novel organic materials.

Molecular Structure and Steric Effects

The defining feature of this compound is its significant steric bulk surrounding the amino group. This steric hindrance plays a crucial role in modulating the electronic properties of the aniline core.

The bulky tert-butyl groups at the ortho and para positions electronically influence the aromatic system through inductive effects and sterically hinder the approach of reactants to the amino group and the aromatic ring. This unique structural arrangement leads to altered reactivity and stability compared to less substituted anilines.[1][2]

Synthesis of this compound

A common synthetic route to this compound involves the Friedel-Crafts alkylation of aniline. However, direct alkylation is often problematic as the amino group can react with the Lewis acid catalyst.[3] Therefore, a protection-alkylation-deprotection strategy is typically employed.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

Step 1: Protection of Aniline (Acetylation)

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline in a suitable solvent such as glacial acetic acid.

-

Add acetic anhydride (B1165640) to the solution, along with a catalytic amount of a base like pyridine.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the acetanilide (B955) product.

-

Filter the solid, wash with cold water, and dry to obtain crude acetanilide, which can be purified by recrystallization.

Step 2: Friedel-Crafts Alkylation of Acetanilide

-

Suspend the dried acetanilide in a non-polar solvent (e.g., carbon disulfide or dichloromethane) in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), portion-wise while maintaining the low temperature.

-

Add tert-butyl chloride dropwise from the dropping funnel. The reaction is exothermic and should be controlled to prevent excessive boiling.

-

After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench it by carefully pouring the mixture over ice and then adding water.

-

Extract the product with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the alkylated acetanilide.

Step 3: Deprotection to Yield this compound

-

Reflux the alkylated acetanilide with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

Monitor the hydrolysis of the amide to the free amine by TLC.

-

After the reaction is complete, neutralize the mixture.

-

Extract the this compound product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Spectroscopic Properties

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound is characterized by transitions within the aromatic system. The presence of the amino group and the tert-butyl substituents influences the position and intensity of the absorption bands. Generally, anilines exhibit two main absorption bands corresponding to π-π* transitions. The steric hindrance in this compound can affect the conjugation between the nitrogen lone pair and the aromatic ring, potentially leading to shifts in the absorption maxima compared to unsubstituted aniline.

Experimental Protocol: UV-Vis Spectroscopy

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol (B145695) or cyclohexane) of a known concentration (e.g., 1 mg/mL).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectroscopic Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record the baseline spectrum with the blank in both the sample and reference beams.

-

Replace the blank in the sample beam with the cuvette containing the most dilute solution of the analyte and record the spectrum over a range of approximately 200-400 nm.

-

Repeat the measurement for all the prepared solutions of different concentrations.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette, a plot of absorbance versus concentration can be used to determine the molar absorptivity.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the functional groups present in the molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric and symmetric) | 3400 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Weak |

| C-H Stretch (aliphatic, tert-butyl) | 2850 - 3000 | Strong |

| C=C Stretch (aromatic ring) | 1600 - 1450 | Medium |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Note: These are approximate ranges and the exact peak positions can be found in the provided spectral data.[7][8]

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

-

Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

¹H NMR Spectral Data (in CDCl₃) [9][10]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 | s | 2H | Aromatic protons (meta-H) |

| ~4.5 | br s | 2H | Amino protons (-NH₂) |

| ~1.4 | s | 18H | ortho-tert-Butyl protons |

| ~1.3 | s | 9H | para-tert-Butyl proton |

¹³C NMR Spectral Data (in CDCl₃) [9]

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-NH₂ |

| ~140 | C-para |

| ~135 | C-ortho |

| ~120 | C-meta |

| ~35 | Quaternary C (tert-butyl) |

| ~31 | Methyl C (tert-butyl) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Experimental Protocol: NMR Spectroscopy

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of this compound, specifically its oxidation potential. The oxidation of anilines typically involves the removal of an electron from the nitrogen atom to form a radical cation. The steric hindrance in this compound can influence the stability of this radical cation and, consequently, its oxidation potential. Electron-donating groups like tert-butyl generally lower the oxidation potential, making the compound easier to oxidize.[11]

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane).

-

Analyte Solution Preparation: Dissolve a known concentration of this compound (e.g., 1-5 mM) in the electrolyte solution.

-

Electrochemical Cell Setup:

-

Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Place the electrodes in the analyte solution.

-

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently positive to observe the oxidation of the aniline, and then back to the initial potential.

-

Perform the scan at a specific scan rate (e.g., 100 mV/s).

-

Record the resulting voltammogram (current vs. potential).

-

It is common practice to record a voltammogram of the electrolyte solution alone as a background.

-

-

Internal Standard (Optional but Recommended): After recording the voltammogram of the analyte, add a small amount of an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record another voltammogram. This allows for the accurate determination of the analyte's potential relative to a standard.

Computational Studies on Electronic Structure

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: The energy of the HOMO is related to the ionization potential and indicates the electron-donating ability of the molecule. For anilines, the HOMO is typically localized on the nitrogen atom and the aromatic ring.

-

LUMO: The energy of the LUMO is related to the electron affinity and indicates the electron-accepting ability of the molecule.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

While specific DFT calculations for this compound were not found in the provided search results, computational studies on similar aniline derivatives suggest that the presence of electron-donating alkyl groups raises the HOMO energy level, making the molecule more susceptible to oxidation.[12]

Conclusion

The electronic properties of this compound are dominated by the significant steric hindrance imposed by the three tert-butyl groups. This steric bulk modulates the conjugation of the amino group with the aromatic ring and influences its reactivity and stability. This technical guide has provided an overview of its synthesis, spectroscopic characterization (UV-Vis, IR, and NMR), and electrochemical behavior, along with detailed experimental protocols. The unique electronic and steric characteristics of this compound make it a valuable building block in the development of novel pharmaceuticals, catalysts, and advanced materials. Further research, particularly in obtaining precise quantitative data for its UV-Vis absorption and oxidation potential, will undoubtedly unlock even more applications for this fascinating molecule.

References

- 1. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. This compound | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. This compound(961-38-6) 1H NMR spectrum [chemicalbook.com]

- 11. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. truhlar.chem.umn.edu [truhlar.chem.umn.edu]

An In-Depth Technical Guide to the Safe Handling and Analysis of 2,4,6-Tri-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and analytical methodologies for 2,4,6-Tri-tert-butylaniline. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a sterically hindered aromatic amine. Its bulky tert-butyl groups significantly influence its chemical reactivity and physical properties.

| Property | Value | Reference |

| CAS Number | 961-38-6 | [1] |

| Molecular Formula | C₁₈H₃₁N | [1] |

| Molecular Weight | 261.45 g/mol | |

| Appearance | White to off-white powder or crystalline solid | [2] |

| Melting Point | 145-147 °C | [3] |

| Boiling Point | 302.0 ± 21.0 °C (Predicted) | [2] |

| Solubility | Insoluble in water | [2] |

| pKa | 3.30 ± 0.10 (Predicted) | [2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Strict adherence to safety protocols is essential to minimize risks.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |

Data sourced from multiple safety data sheets.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.

Caption: Recommended Personal Protective Equipment.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Data compiled from multiple safety data sheets.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Avoid Inhalation: Avoid breathing dust.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Container: Keep the container tightly closed.

-

Conditions: Store in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere at room temperature.[2]

-

Incompatibilities: Keep away from strong oxidizing agents.

Caption: Lifecycle of this compound in the lab.

Experimental Protocols

Due to the hazardous nature of this compound, all experimental work should be conducted by trained personnel in a controlled laboratory setting.

Synthesis of this compound (Illustrative Method)

A common method for the synthesis of alkylated anilines is through Friedel-Crafts alkylation. The following is a generalized protocol for the tert-butylation of an aromatic amine, which can be adapted for the synthesis of this compound.

Materials:

-

tert-Butanol or tert-butyl chloride (alkylating agent)

-

A Lewis acid catalyst (e.g., AlCl₃, H₂SO₄)

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

Procedure:

-

Set up a reaction flask with a stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve the aniline in the anhydrous solvent in the reaction flask and cool the mixture in an ice bath.

-

Slowly add the Lewis acid catalyst to the cooled solution while stirring.

-

Add the alkylating agent (tert-butanol or tert-butyl chloride) dropwise from the dropping funnel.

-